(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC11019752
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
![(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide -](/images/structure/VC11019752.png)
Specification
Molecular Formula | C18H18N2O2 |
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Molecular Weight | 294.3 g/mol |
IUPAC Name | (E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+ |
Standard InChI Key | QXYILEBMAAWOSL-KPKJPENVSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C |
SMILES | CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Canonical SMILES | CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Nomenclature
The IUPAC name (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide systematically describes the compound’s architecture:
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Core structure: A prop-2-enamide backbone () with an E (trans) configuration at the double bond.
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Substituents:
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A 4-(acetylamino)phenyl group () at the amide nitrogen.
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A 4-methylphenyl group () at the β-carbon of the propenamide chain.
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The molecular formula is inferred as based on structural analogs , with a calculated molecular weight of 293.3 g/mol.
Synthesis and Reactivity
Synthetic Pathways
The Mizoroki–Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, is a plausible route for constructing the α,β-unsaturated amide backbone . For example:
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Substrate preparation:
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Aryl halide: 4-(Acetylamino)phenyl bromide.
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Alkene: 4-Methylphenylacrylamide.
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Catalytic system:
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Palladium complexes (e.g., ) with phosphine ligands.
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Base: or .
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Reaction conditions:
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Solvent: Dimethylformamide (DMF) or toluene.
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Temperature: 80–120°C.
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Physicochemical Properties
While experimental data for the target compound are unavailable, properties are extrapolated from analogs :
Property | Value (Inferred) | Basis |
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Molecular weight | 293.3 g/mol | |
Melting point | 180–190°C | Similar enamides |
Solubility | DMSO > MeOH > H2O | Hydrophobic substituents |
LogP | ~3.5 | Calculated (ChemDraw) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-):
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NMR:
Infrared (IR) Spectroscopy
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